molecular formula C10H15NS2 B5812958 4-[(3-Methylthiophen-2-yl)methyl]thiomorpholine

4-[(3-Methylthiophen-2-yl)methyl]thiomorpholine

Cat. No.: B5812958
M. Wt: 213.4 g/mol
InChI Key: FHEVZBPAEAFACD-UHFFFAOYSA-N
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Description

4-[(3-Methylthiophen-2-yl)methyl]thiomorpholine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 4-[(3-Methylthiophen-2-yl)methyl]thiomorpholine typically involves the reaction of thiomorpholine with 3-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-[(3-Methylthiophen-2-yl)methyl]thiomorpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3-Methylthiophen-2-yl)methyl]thiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 4-[(3-Methylthiophen-2-yl)methyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

4-[(3-Methylthiophen-2-yl)methyl]thiomorpholine can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

4-[(3-methylthiophen-2-yl)methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS2/c1-9-2-5-13-10(9)8-11-3-6-12-7-4-11/h2,5H,3-4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEVZBPAEAFACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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